

N-Hydroxytyrosine: A Pivotal Intermediate in Plant Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

Introduction

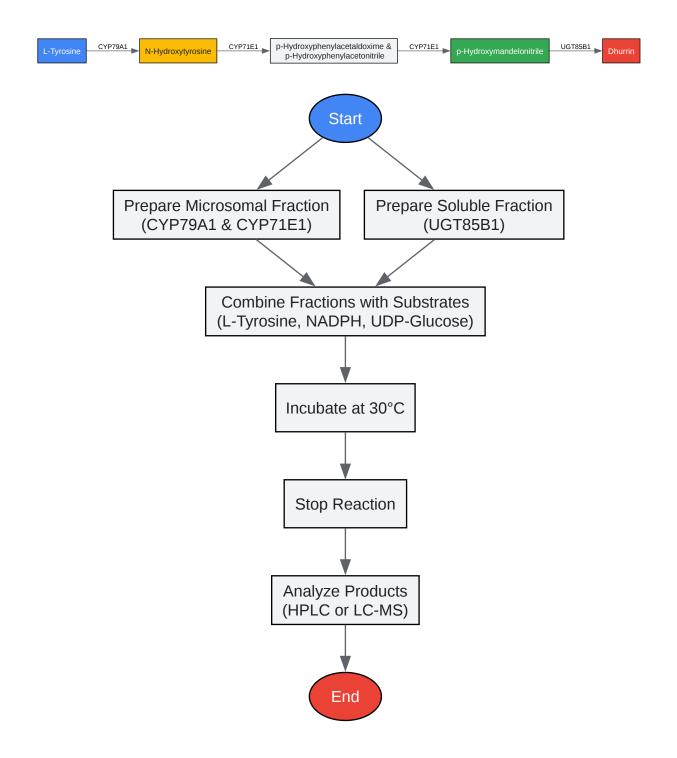
N-Hydroxytyrosine is a critical, yet transient, biosynthetic intermediate in the production of a variety of specialized metabolites in plants, most notably the cyanogenic glucoside dhurrin in Sorghum bicolor. As the first stable intermediate in the conversion of L-tyrosine to p-hydroxymandelonitrile, **N-Hydroxytyrosine** represents a key enzymatic control point in this pathway.[1][2] Understanding the biosynthesis, metabolism, and chemical properties of **N-Hydroxytyrosine** is essential for researchers in plant biochemistry, metabolic engineering, and for professionals in drug development exploring the therapeutic potential of plant-derived compounds. This technical guide provides a comprehensive overview of **N-Hydroxytyrosine**, including its role in plant signaling pathways, detailed experimental protocols for its study, and quantitative data to support further research and application.

The Biosynthetic Pathway of Dhurrin: The Central Role of N-Hydroxytyrosine

The biosynthesis of dhurrin from L-tyrosine is a well-characterized pathway that proceeds through a series of enzymatic conversions, with **N-Hydroxytyrosine** acting as a crucial, early-stage intermediate. The pathway is primarily catalyzed by three key enzymes: two cytochrome P450 enzymes, CYP79A1 and CYP71E1, and a UDP-glucosyltransferase, UGT85B1.[3]



The initial and rate-limiting step is the conversion of L-tyrosine to **N-Hydroxytyrosine**, catalyzed by CYP79A1.[4] This is followed by the multi-functional activity of CYP71E1, which converts **N-Hydroxytyrosine** through a series of intermediates to p-hydroxymandelonitrile. Finally, UGT85B1 glycosylates p-hydroxymandelonitrile to form the stable cyanogenic glucoside, dhurrin. The entire pathway has been successfully reconstituted in vitro, confirming the roles of these enzymes and intermediates.[5]





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- To cite this document: BenchChem. [N-Hydroxytyrosine: A Pivotal Intermediate in Plant Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15196225#n-hydroxytyrosine-as-a-biosynthetic-intermediate-in-plants]

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